Ethyl (E)-5-(benzyloxy)pent-2-enoate
Overview
Description
Ethyl (E)-5-(benzyloxy)pent-2-enoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
A significant application of Ethyl (E)-5-(benzyloxy)pent-2-enoate is in the stereoselective synthesis of various compounds. Zhai et al. (2013) demonstrated its use in the synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This process involves quaternary carbon stereocontrolled cis-configuration formation, effectively blocking potential E/Z isomerization. Their method is practical for synthesizing side-chain materials of commercially important compounds like cefcapene pivoxil (Zhai et al., 2013).
Preparation of Chromogenic Amino Acids
Another application is in the preparation of chromogenic amino acids for selective assays. Badalassi et al. (2002) utilized ethyl (E)-4-benzyloxy pent-2-enoate for synthesizing specific oligopeptides, which serve as chromogenic protease substrates in HIV-protease assays (Badalassi et al., 2002).
Anti-Juvenile Hormone Agents
This compound also finds application in developing anti-juvenile hormone agents. Kuwano et al. (2008) synthesized derivatives of this compound, which showed promising results in inducing precocious metamorphosis in silkworms, indicating their potential as juvenile hormone antagonists (Kuwano et al., 2008).
Properties
IUPAC Name |
ethyl (E)-5-phenylmethoxypent-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-6,8-10H,2,7,11-12H2,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKXEKFRIKZZSB-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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